2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide
Description
2-((2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide is a heterocyclic organic compound featuring a fused imidazo[1,2-c]quinazolin core. This structure is substituted at position 2 with an isopropyl group and at position 5 with a thioether-linked butanamide chain terminating in a 4-methoxyphenyl moiety. The isopropyl group at position 2 likely enhances lipophilicity, while the 4-methoxyphenyl substituent may influence solubility and target binding affinity.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-5-19(22(29)25-15-10-12-16(31-4)13-11-15)32-24-26-18-9-7-6-8-17(18)21-27-20(14(2)3)23(30)28(21)24/h6-14,19-20H,5H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQLAOBSHXKTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the phosphoinositide-3 kinases (PI3Ks) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration.
Mode of Action
This compound acts as an inhibitor of PI3Ks. It has been designed to have balanced activity against two PI3K isoforms, PI3Kα and PI3Kβ. These isoforms play critical roles in signal transduction and cancer pathology. The compound’s interaction with these targets leads to the inhibition of the PI3K pathway, which plays critical roles in cancer cell growth and survival.
Biochemical Pathways
The inhibition of the PI3K pathway affects downstream signaling networks, including the activation of the serine–threonine kinase AKT and other downstream effectors. This can lead to the disruption of cell proliferation, survival, differentiation, and migration.
Pharmacokinetics
The compound has unique pharmacokinetic properties, including very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2). These properties influence the compound’s bioavailability and its ability to reach its targets in the body.
Result of Action
The inhibition of the PI3K pathway by this compound can lead to the disruption of cancer cell growth and survival. This makes it a potential therapeutic agent for the treatment of cancers where the PI3K pathway is implicated.
Action Environment
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
- Solubility : The 4-methoxyphenyl group in the target compound may confer moderate solubility due to its polar methoxy group, whereas the 3-methoxypropyl substituent in CAS 1251568-58-7 could enhance solubility through its aliphatic ether linkage.
- Bioactivity : Fluorine substitution in CAS 1251568-58-7 (evident in its molecular formula) may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, a feature absent in the target compound.
Research Findings and Implications
- Spectroscopic Characterization : Both compounds are characterized by ¹H NMR and mass spectrometry, with CAS 1251568-58-7 confirming structural integrity via these methods . Similar protocols would apply to the target compound.
- Therapeutic Potential: The imidazo[1,2-c]quinazolin core is associated with kinase inhibition (e.g., EGFR, VEGFR), though substituent variations significantly modulate selectivity. The target compound’s bulkier isopropyl group may restrict binding to narrower active sites compared to the benzyl-substituted analogue.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Core imidazo[1,2-c]quinazolinone formation : Cyclocondensation of substituted quinazolinones with isopropylamine under reflux in ethanol, followed by oxidation to introduce the 3-oxo group .
- Thioether linkage : Reacting the quinazolinone intermediate with a thiol-containing reagent (e.g., thiourea or mercaptoacetic acid) in DMF with a base like triethylamine .
- Amidation : Coupling the thiolated intermediate with 4-methoxyphenylbutanamide using EDC/HOBt in dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : Confirm the presence of the imidazo[1,2-c]quinazolinone core (e.g., aromatic protons at δ 7.2–8.5 ppm) and the methoxyphenyl group (singlet at δ 3.8 ppm for -OCH3) .
- IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether bonds (C-S at ~650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₂₅H₂₇N₃O₃S: 449.17 g/mol) .
- Elemental Analysis : Match experimental and theoretical C, H, N, S content (e.g., ±0.3% deviation) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs (e.g., imidazo-quinazoline derivatives):
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Antimicrobial Testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., isopropyl, methoxyphenyl) and compare bioactivity .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR) and identify critical interactions (e.g., hydrogen bonding with the thioether group) .
- Metabolic Stability Assays : Assess hepatic microsomal degradation to rule out pharmacokinetic discrepancies .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products by LC-MS .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., 100 ns trajectories) to assess conformational stability .
- Quantum Mechanical (QM) Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, BBB penetration, and toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
